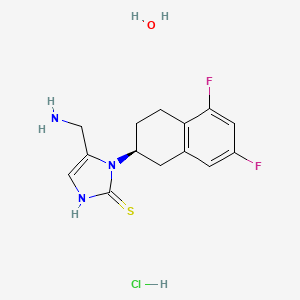
Nepicastat hydrochloride monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nepicastat hydrochloride monohydrate, also known as this compound, is a useful research compound. Its molecular formula is C14H18ClF2N3OS and its molecular weight is 349.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Post-Traumatic Stress Disorder (PTSD)
Nepicastat has been investigated as a treatment option for PTSD due to its ability to modulate norepinephrine levels. Research indicates that it may help reduce anxiety-like behavior and the persistence of traumatic memories in animal models. For instance, a study demonstrated that nepicastat effectively decreased contextual traumatic memory and anxiety-like behavior in PTSD mice models, suggesting its potential as a therapeutic agent for humans suffering from PTSD characterized by elevated catecholamine levels .
Cocaine Dependence
Clinical trials have explored nepicastat's efficacy in treating cocaine dependence. It has shown promise in attenuating cocaine-seeking behavior and reducing the reinstatement of cocaine-seeking in rats. A notable study indicated that nepicastat administration significantly suppressed cocaine-primed reinstatement behaviors in rodent models, highlighting its potential role in addiction therapy . However, results from human trials have been mixed, with some phases showing limited effectiveness compared to placebo .
Case Study: PTSD Treatment
In an experimental setup involving PTSD mouse models, nepicastat was administered over several days alongside behavioral tests. Results indicated a marked decrease in anxiety-like behaviors and a reduction in the persistence of traumatic memories . This suggests that nepicastat could be further explored as a viable treatment option for PTSD in human subjects.
Clinical Trials Overview
| Study | Condition | Phase | Outcome |
|---|---|---|---|
| NCT01704196 | Cocaine Dependence | Phase II | Limited efficacy compared to placebo |
| Various Studies | PTSD | Phase II | Mixed results; some effectiveness noted but not statistically significant |
Propiedades
Número CAS |
177645-08-8 |
|---|---|
Fórmula molecular |
C14H18ClF2N3OS |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrate;hydrochloride |
InChI |
InChI=1S/C14H15F2N3S.ClH.H2O/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H;1H2/t10-;;/m0../s1 |
Clave InChI |
AILBEJJAAWNNIR-XRIOVQLTSA-N |
SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl |
SMILES isomérico |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl |
SMILES canónico |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.O.Cl |
Sinónimos |
5-aminomethyl-1-(5,7-difluoro-1,2,3,4-tetrahydronaphth-2-yl)-1,3-dihydroimidazole-2-thione nepicastat RS 25560-197 RS-25560-197 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















